MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin

ADC Payload Cytotoxicity Topoisomerase I

This pre-assembled MC-AAA-PABC camptothecin drug-linker enables direct conjugation to mAbs via maleimide-thiol chemistry, bypassing multi-step synthesis. The unique 10-methyl, 11-fluoro A-ring substitutions, and 7-aminomethyl attachment point preclude generic substitution. AAA tripeptide linker ensures lysosomal protease (cathepsin B) cleavage for targeted payload release, while high hydrophilicity (LogP -0.6) supports high DAR loading with reduced aggregation. Ideal for ADC campaigns against solid tumor antigens.

Molecular Formula C44H51FN8O12
Molecular Weight 902.9 g/mol
Cat. No. B11929596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin
Molecular FormulaC44H51FN8O12
Molecular Weight902.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN6C(=O)C=CC6=O)O
InChIInChI=1S/C44H51FN8O12/c1-6-44(63)30-15-33-38-28(18-53(33)42(61)29(30)19-65-43(44)62)27(26-14-22(2)31(45)16-32(26)51-38)17-46-35(55)20-64-21-47-39(58)23(3)49-41(60)25(5)50-40(59)24(4)48-34(54)10-8-7-9-13-52-36(56)11-12-37(52)57/h11-12,14-16,23-25,63H,6-10,13,17-21H2,1-5H3,(H,46,55)(H,47,58)(H,48,54)(H,49,60)(H,50,59)/t23-,24-,25-,44-/m0/s1
InChIKeyBENZIHFYRZCGIE-NJUCZJDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin: Camptothecin ADC Payload for Conjugate Synthesis


MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin, also designated compound 21a, is a synthetic camptothecin-based drug-linker construct designed as a payload for antibody-drug conjugates (ADCs). It consists of a modified camptothecin cytotoxin core, 7-aminomethyl-10-methyl-11-fluoro camptothecin, covalently linked to a maleimidocaproyl (MC) group and a protease-cleavable Ala-Ala-Ala (AAA) tripeptide linker via a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer . This molecule functions as a ready-to-conjugate module, enabling the synthesis of camptothecin-based ADCs by direct conjugation to a monoclonal antibody (mAb) via the maleimide moiety .

Why Generic Camptothecin Substitution Fails: Critical Differentiation of MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin


Generic substitution with other camptothecin derivatives is precluded due to three specific molecular features. First, the 10-methyl and 11-fluoro substitutions on the A-ring of the camptothecin core are designed to modulate potency and physicochemical properties . Second, the 7-aminomethyl group serves as the covalent attachment point for the linker-payload construct, a feature absent in clinically established analogs such as SN-38 (7-ethyl-10-hydroxy) or exatecan (hexacyclic with 11-fluoro but lacking the 7-aminomethyl handle) [1][2]. Third, the pre-installed MC-AAA-PABC linker architecture provides a defined cleavable spacer that governs both plasma stability and intracellular payload release kinetics; substituting with a different linker-payload format would yield a distinct ADC with unpredictable pharmacokinetics and efficacy [3].

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin: Quantitative Differentiation Evidence Against Comparator Payloads


Cytotoxicity Potency of the 7-Aminomethyl-10-methyl-11-fluoro Camptothecin Core Relative to Clinical Topoisomerase I Inhibitors

The free cytotoxin core, 7-aminomethyl-10-methyl-11-fluoro camptothecin, demonstrates a reported IC50 range of 10-1000 nM across cell lines. While direct head-to-head data for this specific payload against comparators is not publicly available, cross-study comparison places its cytotoxic potential within the same order of magnitude as clinical topoisomerase I inhibitors SN-38 (IC50 = 8.8 nM in HT-29) and exatecan (IC50 = 0.975 μg/mL; ~2.2 μM for topoisomerase I inhibition) [1][2]. Topotecan, a widely used comparator, exhibits an IC50 of 33 nM in the same HT-29 cell line [3]. The potency range suggests this payload is designed for potent activity when delivered via ADC targeting, though direct comparative potency claims cannot be substantiated without co-assay data.

ADC Payload Cytotoxicity Topoisomerase I

Physicochemical Differentiation: LogP and Solubility Profile of MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin

The full drug-linker conjugate MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin has a reported LogP of -0.6, indicating significant hydrophilicity relative to both the free cytotoxin core (LogP = 0.3) and many conventional small-molecule camptothecins . For comparison, the clinically used payload exatecan is a water-soluble derivative, while SN-38 is noted for extremely low aqueous solubility that limits its direct formulation [1]. The enhanced hydrophilicity of this drug-linker construct is engineered to improve ADC manufacturability and reduce aggregation propensity upon conjugation.

Drug-Linker Conjugate LogP Solubility

Pre-Installed Linker Architecture: Tripeptide AAA vs. Clinical Dipeptide Val-Cit Linker Systems

This compound incorporates a pre-assembled MC-AAA-PABC linker, where AAA denotes an Ala-Ala-Ala tripeptide sequence cleavable by lysosomal proteases such as cathepsin B. While specific release kinetics for this exact construct are not publicly disclosed, analogous tripeptide-based camptothecin drug-linker systems (e.g., Val-Lys-Gly tripeptide with AMDCPT payload) have demonstrated high plasma stability and efficient intracellular payload release, with ADCs achieving tumor regressions and complete responses at single doses ≤3 mg/kg in mouse xenograft models [1][2]. The AAA tripeptide offers an alternative cleavage profile to the widely used Val-Cit dipeptide linker found in approved ADCs such as brentuximab vedotin and enfortumab vedotin .

ADC Linker Protease-Cleavable Drug Release

Molecular Architecture Distinction from Exatecan and SN-38 Payloads

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin (MW = 902.92 g/mol) contains a 7-aminomethyl functional group that serves as the attachment point for the linker via a carbamate bond . In contrast, exatecan (MW = 435.46 g/mol) lacks a primary amine handle suitable for facile linker conjugation without additional derivatization, and SN-38 (MW = 392.40 g/mol) requires prodrug modification (e.g., irinotecan) for clinical use [1][2]. The pre-installed MC-AAA-PABC linker on this compound eliminates the need for separate linker-payload synthesis steps, providing a modular building block for rapid ADC prototyping.

Molecular Structure Conjugation Handle ADC Design

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin: Prioritized Application Scenarios Based on Quantitative Evidence


Rapid Prototyping of Camptothecin-Based ADCs Against Solid Tumor Antigens

This pre-assembled drug-linker conjugate enables direct conjugation to monoclonal antibodies via maleimide-thiol chemistry, bypassing multi-step linker-payload synthesis . The AAA tripeptide linker is designed for lysosomal protease cleavage, enabling intracellular payload release in target-expressing tumor cells . Given its potent topoisomerase I inhibition (cytotoxin IC50 range 10-1000 nM) and enhanced hydrophilicity (LogP = -0.6) that facilitates high drug-antibody ratio (DAR) loading with reduced aggregation, this compound is optimized for ADC campaigns targeting solid tumor antigens such as HER2, TROP2, or Nectin-4 [1].

Comparator Studies Evaluating AAA Tripeptide Linker Performance vs. Val-Cit Dipeptide Systems

The AAA tripeptide linker represents a differentiated protease-cleavable motif distinct from the clinically prevalent Val-Cit dipeptide . Researchers evaluating linker SAR for camptothecin payloads can utilize this compound as a benchmark AAA-containing drug-linker to compare plasma stability, intracellular cleavage efficiency, and bystander killing activity against Val-Cit conjugated ADCs. The MC-AAA-PABC architecture provides a defined molecular format for side-by-side in vitro and in vivo comparisons.

Development of ADCs Targeting Tumors with Moderate to High Cathepsin B Expression

The AAA tripeptide is cleaved by lysosomal cysteine proteases including cathepsin B . This compound is therefore particularly suitable for ADCs intended to target cancer types known to overexpress cathepsin B, such as colorectal, breast, and pancreatic carcinomas. The hydrophilic linker design (LogP = -0.6) supports high DAR conjugation while maintaining favorable biophysical properties, a critical consideration for ADCs requiring efficient intratumoral payload delivery .

In Vitro Potency Benchmarking of Novel Topoisomerase I Inhibitor Payloads

The free cytotoxin core, 7-aminomethyl-10-methyl-11-fluoro camptothecin (available separately, CAS 2378616-23-8), can serve as a reference compound for establishing baseline cytotoxicity of novel camptothecin analogs in head-to-head cell viability assays . Its reported IC50 range (10-1000 nM) provides a quantitative benchmark for evaluating the potency of new topoisomerase I inhibitors being developed as ADC payloads or standalone chemotherapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.